molecular formula C7H8F3NO B2872558 Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine CAS No. 869901-19-9

Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine

Cat. No.: B2872558
CAS No.: 869901-19-9
M. Wt: 179.142
InChI Key: KETTZBRKTURCEM-UHFFFAOYSA-N
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Description

Historical Development in Organofluorine Chemistry

Organofluorine chemistry emerged in the mid-19th century with pioneering work by Alexander Borodin, who synthesized fluorinated compounds via halogen exchange reactions. Early milestones included Dumas’ 1835 preparation of methyl fluoride from dimethyl sulfate and potassium fluoride, marking the first deliberate synthesis of an organofluorine compound. The isolation of elemental fluorine by Moissan in 1886 enabled direct fluorination strategies, though initial attempts often yielded uncontrolled decomposition products.

The 20th century saw transformative advances, such as Schiemann’s 1927 development of diazonium fluoroborate decomposition for aryl fluoride synthesis and Gottlieb’s 1936 halogen exchange method using potassium fluoride. Industrial applications surged during World War II, driven by the Manhattan Project’s demand for uranium hexafluoride-compatible materials. These efforts established foundational fluorination techniques—electrophilic, nucleophilic, and radical pathways—that underpin modern trifluoromethylated compound synthesis.

Key Historical Milestones in Organofluorine Chemistry
1835: First synthesis of methyl fluoride (Dumas et al.)
1886: Isolation of elemental fluorine (Moissan)
1927: Schiemann reaction for aryl fluorides
1936: Halogen exchange with KF (Gottlieb)
1940s: Industrial fluorocarbon production for nuclear programs

Positioning within Heterocyclic Amine Research

Heterocyclic amines are critical in pharmaceuticals and agrochemicals due to their bioisosteric properties and hydrogen-bonding capabilities. Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine combines a furan heterocycle with a methylamine sidechain, a structural motif increasingly studied for its dual functionality. The furan ring’s oxygen atom enables π-π interactions, while the amine group facilitates protonation-dependent solubility and target binding.

Recent work has highlighted the role of trifluoromethyl groups in modulating the electronic properties of heterocycles. For example, copper-catalyzed cyclopropanation of enaminones with N-tosylhydrazones yields stereoselective 2-amino-3-trifluoromethyl-2H-furans, demonstrating the compatibility of amine and trifluoromethyl groups in complex syntheses. This compound’s structure aligns with trends toward multifunctional heterocycles that balance lipophilicity (via CF~3~) and reactivity (via amine).

Significance in Trifluoromethylated Furan Chemistry

Trifluoromethylated furans represent a strategic intersection of fluorine chemistry and heterocyclic design. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the furan ring provides a planar scaffold for functionalization. This compound exemplifies these attributes, with potential applications in:

  • Pharmaceuticals : As a bioisostere for carboxylic acids or hydroxyl groups.
  • Agrochemicals : Enhancing pesticide durability through C–F bond inertness.
  • Materials Science : Serving as a monomer for fluorinated polymers.

Synthetic routes to such compounds often leverage transition-metal catalysis. For instance, copper-mediated coupling of enaminones and N-tosylhydrazones enables the construction of quaternary stereocenters adjacent to trifluoromethyl groups. This method’s stereoselectivity (dr = 20:1) underscores the precision achievable in modern trifluoromethyl furan chemistry.

Comparative Analysis of Trifluoromethyl Furan Synthesis Methods
Method Substrate Catalyst Diastereomeric Ratio
Copper-catalyzed cyclopropanation Enaminones Cu(OTf)~2~ 20:1
Halogen exchange Aryl chlorides KF N/A
Radical trifluoromethylation Alkenes Photoredox Variable

Research Gaps and Opportunities

Despite advances, key challenges persist in the chemistry of this compound:

  • Stereochemical Control : Existing methods prioritize diastereoselectivity over enantioselectivity. Asymmetric catalysis using chiral ligands remains underexplored.
  • Functional Group Tolerance : Current syntheses often require pre-functionalized substrates, limiting late-stage diversification.
  • Application Breadth : Most studies focus on pharmaceutical uses, neglecting materials science applications such as fluorinated polymers or liquid crystals.

Opportunities include leveraging electrochemical fluorination for scalable synthesis and exploring the compound’s role in metal-organic frameworks (MOFs) for gas storage. Additionally, mechanistic studies into the amine group’s influence on trifluoromethyl-furan reactivity could unlock novel reaction pathways.

Properties

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)furan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c1-11-4-5-2-3-6(12-5)7(8,9)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETTZBRKTURCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine typically involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with methylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

5-(trifluoromethyl)furan-2-carbaldehyde+methylamineMethyl([5-(trifluoromethyl)furan-2-yl]methyl)amine\text{5-(trifluoromethyl)furan-2-carbaldehyde} + \text{methylamine} \rightarrow \text{this compound} 5-(trifluoromethyl)furan-2-carbaldehyde+methylamine→Methyl([5-(trifluoromethyl)furan-2-yl]methyl)amine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and the amine group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

The following table highlights key analogs differing in substituent type, position, and bioactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity Reference
Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine CF₃ (5), CH₂NHCH₃ (2) C₇H₉F₃NO 180.14 (calc.) High lipophilicity (CF₃ influence) -
Methyl-(5-methyl-furan-2-ylmethyl)-amine CH₃ (5), CH₂NHCH₃ (2) C₈H₁₂NO 139.18 (calc.) Catalogued as a building block
[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanamine CH₃ (5), CF₃ (2), NH₂ (3) C₇H₈F₃NO 179.14 Commercial product (Thermo Scientific)
n-Methyl-5-morpholinomethyl-2-furyl methyl amine Morpholinomethyl (5), CH₂NHCH₃ (2) C₁₁H₁₈N₂O₂ 222.27 Enhanced polarity (morpholine)
Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine 4-Fluorophenyl (5), CH₂NHCH(CH₂CH₂CH₃) (2) C₁₅H₁₈FNO 247.31 Aromatic substituent effects

Key Observations

Trifluoromethyl vs. Methyl Substituents: The CF₃ group in the target compound increases lipophilicity (logP ~1.5–2.5 estimated) compared to methyl analogs (logP ~0.5–1.0), enhancing membrane permeability .

Positional Isomerism :

  • ’s compound ([5-methyl-2-(trifluoromethyl)furan-3-yl]methanamine) demonstrates how substituent positions affect molecular geometry. The CF₃ at position 2 and NH₂ at position 3 create steric hindrance distinct from the target compound’s CF₃ (5) and CH₂NHCH₃ (2) arrangement .

Biological Activity: Furan derivatives with polar substituents (e.g., morpholinomethyl in ) exhibit improved solubility but reduced blood-brain barrier penetration compared to CF₃ analogs .

Synthetic Routes :

  • describes furan-2-aldehyde as a precursor for reductive amination, a plausible method for synthesizing the target compound using 5-(trifluoromethyl)furan-2-carbaldehyde and methylamine .

Physicochemical and Electronic Properties

  • Lipophilicity: The CF₃ group increases logP by ~1.0–1.5 units compared to methyl or morpholinomethyl analogs.
  • Polarity : The amine group (-NHCH₃) introduces moderate polarity, balancing the hydrophobic CF₃ effect.
  • Electronic Effects : CF₃’s strong electron-withdrawing nature deactivates the furan ring, reducing susceptibility to electrophilic attack but stabilizing radical intermediates .

Biological Activity

Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine is an organic compound notable for its structural features, including a furan ring and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H8F3NC_7H_8F_3N. The presence of the trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration through biological membranes. The amine group allows for hydrogen bonding with various biological targets, enhancing its interaction with enzymes and receptors .

The mechanism of action involves:

  • Interaction with Enzymes/Receptors : The compound can bind to specific enzymes or receptors, influencing their activity.
  • Hydrogen Bonding : The amine group forms hydrogen bonds with target molecules, which can modulate their biological functions.
  • Enhanced Lipophilicity : The trifluoromethyl group improves membrane permeability, potentially increasing bioavailability .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bMEL-82.41Apoptosis induction

Antibacterial Activity

The compound also shows promising antibacterial activity. Studies have reported its effectiveness against various strains of bacteria, surpassing traditional antibiotics in some cases .

Bacterial StrainActivity Level
Escherichia coliHigh
Pseudomonas fluorescenceModerate
Proteus spp.High

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against several cancer cell lines. Results indicated a dose-dependent response leading to significant cell death in MCF-7 and U-937 cell lines .
  • Antibacterial Properties : Another investigation focused on the antibacterial effects of derivatives containing the furan structure. The findings suggested that the trifluoromethyl substitution enhances the overall antibacterial efficacy compared to non-substituted counterparts .

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